Product packaging for N-Benzyl Salbutamon Hydrochloride(Cat. No.:CAS No. 24085-08-3)

N-Benzyl Salbutamon Hydrochloride

Cat. No.: B117524
CAS No.: 24085-08-3
M. Wt: 363.9 g/mol
InChI Key: QXNITHCPVLQQEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing N-Benzyl Salbutamol (B1663637) Hydrochloride within β-Adrenergic Agonist Chemistry

N-Benzyl Salbutamol Hydrochloride belongs to the phenylethanolamine class of compounds, which forms the structural backbone of many β-adrenergic agonists. wikipedia.org These agonists are substances that bind to and activate β-adrenergic receptors, mimicking the action of endogenous catecholamines like epinephrine (B1671497) and norepinephrine. nih.gov Salbutamol (also known as albuterol) is a selective β2-adrenergic receptor agonist, meaning it primarily targets the β2 receptors found in the smooth muscle of the airways. drugbank.comnih.gov Activation of these receptors leads to bronchodilation, making it a cornerstone therapy for asthma and other respiratory diseases. nih.gov

The structure-activity relationship (SAR) of β-adrenergic agonists is a well-studied area of medicinal chemistry. nih.gov The nature of the substituent on the amino group of the phenylethanolamine scaffold plays a crucial role in determining the compound's selectivity for β-receptors. For instance, increasing the bulk of the N-substituent generally enhances β2-selectivity. nih.gov The presence of a benzyl (B1604629) group on the nitrogen atom of the salbutamol structure, as seen in N-Benzyl Salbutamol, represents a significant modification that is of interest in understanding the steric and electronic requirements for receptor binding and activity within this class of compounds.

N-Benzyl Salbutamol Hydrochloride as a Defined Chemical Entity: Nomenclature and Structural Context

N-Benzyl Salbutamol Hydrochloride is a specific chemical entity with a defined structure and nomenclature. It is recognized as an impurity in the synthesis of salbutamol and is often used as a reference standard in quality control processes to ensure the purity of the final pharmaceutical product. lgcstandards.com

The systematic IUPAC name for the core molecule is 2-[benzyl(tert-butyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone, and as the hydrochloride salt, it is referred to as 2-[benzyl(tert-butyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone hydrochloride. lgcstandards.com It is also known by other synonyms such as Salbutamol Impurity G (EP) and N-Benzyl Salbutamone Hydrochloride. lgcstandards.com

The key structural feature that distinguishes it from salbutamol is the presence of a ketone group (C=O) instead of a secondary alcohol (-CH(OH)-) on the β-carbon of the ethanolamine (B43304) side chain, and the presence of a benzyl group (a phenylmethyl group) attached to the nitrogen atom. This ketone-containing precursor is a common intermediate in several synthetic routes to salbutamol.

Property Value
IUPAC Name 2-[benzyl(tert-butyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone;hydrochloride
CAS Number 24085-08-3
Molecular Formula C20H25NO3 · HCl
Molecular Weight 363.88 g/mol

Research Significance and Academic Relevance of Studying N-Benzyl Salbutamol Hydrochloride

The academic relevance of N-Benzyl Salbutamol Hydrochloride stems from two primary areas: its role as a synthetic intermediate and its significance as a process-related impurity.

From a synthetic chemistry perspective, the preparation of N-Benzyl Salbutamol Hydrochloride is a crucial step in various patented methods for producing salbutamol. google.com Academic research into the synthesis of salbutamol and its analogues often involves the preparation and purification of such intermediates. Studies may focus on optimizing reaction conditions to improve yield and purity, or on developing novel, more efficient synthetic pathways that might involve or bypass this particular intermediate. The study of its formation and reactivity provides valuable insights into the chemical transformations required to construct the final active pharmaceutical ingredient.

From an analytical and pharmaceutical quality control standpoint, N-Benzyl Salbutamol Hydrochloride is of high importance. As a known impurity in the production of salbutamol, regulatory bodies require its monitoring and control to ensure the safety and efficacy of the final drug product. Therefore, academic research is directed towards developing sensitive and accurate analytical methods for its detection and quantification in bulk drug substances and pharmaceutical formulations. This includes techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry. The availability of pure N-Benzyl Salbutamol Hydrochloride as a reference standard is essential for the validation of these analytical methods.

While there is limited direct research on the specific pharmacological activity of N-Benzyl Salbutamol Hydrochloride itself, its existence is a point of interest in structure-activity relationship studies. The presence of the N-benzyl group, a bulky substituent, provides a data point for computational and in-vitro studies aimed at understanding the binding pocket of the β2-adrenergic receptor. Comparing its (presumed lower) activity to that of salbutamol helps to elucidate the critical role of the N-substituent's size, shape, and electronic properties in achieving potent and selective β2-agonism.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26ClNO3 B117524 N-Benzyl Salbutamon Hydrochloride CAS No. 24085-08-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[benzyl(tert-butyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3.ClH/c1-20(2,3)21(12-15-7-5-4-6-8-15)13-19(24)16-9-10-18(23)17(11-16)14-22;/h4-11,22-23H,12-14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNITHCPVLQQEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC1=CC=CC=C1)CC(=O)C2=CC(=C(C=C2)O)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00178814
Record name Ethanone, 2-((1,1-dimethylethyl)(phenymethyl)amino)-1-(4-hydroxy-3-(hydroxymethyl)phenyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24085-08-3
Record name Ethanone, 2-[(1,1-dimethylethyl)(phenylmethyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24085-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-((1,1-dimethylethyl)(phenymethyl)amino)-1-(4-hydroxy-3-(hydroxymethyl)phenyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024085083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 2-((1,1-dimethylethyl)(phenymethyl)amino)-1-(4-hydroxy-3-(hydroxymethyl)phenyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[tert-butyl(phenylmethyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl] hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.817
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(4'-HYDROXY-3'-HYDROXYMETHYL)-2-(BENZYL-TERT-BUTYLAMINO)ETHANONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZH6XSQ72R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Analytical Characterization of N Benzyl Salbutamol Hydrochloride

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are fundamental in the analysis of pharmaceutical compounds, offering high-resolution separation for both quantitative and qualitative assessment.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of N-Benzyl Salbutamol (B1663637) Hydrochloride due to its precision, reproducibility, and high resolving power. ijprajournal.com It is extensively used for determining the purity of the compound and for quantifying it in various matrices.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted method for the quantitative analysis of Salbutamol and its related substances, including N-Benzyl Salbutamol Hydrochloride. researchgate.net This technique typically employs a non-polar stationary phase (like C8 or C18) and a polar mobile phase, allowing for the effective separation of compounds based on their hydrophobicity. researchgate.netauctoresonline.org

Method development in RP-HPLC focuses on optimizing parameters such as mobile phase composition, pH, flow rate, and column temperature to achieve a robust separation between the main compound and its potential impurities. saudijournals.com For instance, an isocratic RP-HPLC method was developed for Salbutamol Sulphate and its related substances, demonstrating the technique's capability to serve as a stability-indicating assay. researchgate.net The use of ion-pair reagents in the mobile phase can also enhance the retention and separation of polar compounds like Salbutamol and its derivatives.

Table 1: Illustrative RP-HPLC Method Parameters for Analysis of Salbutamol and Related Compounds

Parameter Condition Source(s)
Column Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm) saudijournals.com
Mobile Phase Methanol (B129727): Water: Acetate (B1210297) Buffer (pH 6.3) (60:35:5 v/v) saudijournals.com
Flow Rate 1.0 mL/min researchgate.netresearchgate.net
Detection UV at 239 nm auctoresonline.orgsaudijournals.com

| Temperature | Ambient | csfarmacie.cz |

This table represents typical starting conditions for method development and may require optimization for the specific analysis of N-Benzyl Salbutamol Hydrochloride.

N-Benzyl Salbutamol, similar to Salbutamol, possesses a chiral center, leading to the existence of (R)- and (S)-enantiomers. The separation and quantification of these enantiomers are crucial as they may exhibit different pharmacological and toxicological profiles. nih.gov Chiral HPLC is the definitive method for assessing enantiomeric purity. nih.gov

Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) and amylose, are frequently used for the enantioseparation of Salbutamol and its derivatives. nih.govresearchgate.net Teicoplanin-based CSPs have also proven to be highly effective, enabling the robust separation of Salbutamol enantiomers under various chromatographic modes, including reversed-phase. nih.govnih.govresearchgate.net The choice of mobile phase, often a mixture of an organic modifier (like methanol or acetonitrile) and a buffer, is critical for achieving optimal resolution between the enantiomers. nih.govmdpi.com A validated chiral HPLC method for (R)-salbutamol sulfate (B86663) utilized a Teicoplanin stationary phase, demonstrating the method's specificity and accuracy in separating known impurities from the active principle. nih.govresearchgate.net

Table 2: Example Chiral HPLC Conditions for Enantiomeric Separation of Salbutamol

Parameter Condition Source(s)
Chiral Stationary Phase Teicoplanin-based nih.govnih.govresearchgate.net
Mobile Phase Methanol with 20 mM Ammonium (B1175870) Formate (AmF) nih.gov
Flow Rate 0.2 mL/min (Isocratic) mdpi.com
Column Temperature 35 °C mdpi.com

| Detection | UV or Mass Spectrometry (MS) | nih.govnih.gov |

These conditions illustrate a common approach for the chiral separation of Salbutamol and would serve as a strong basis for developing a method for N-Benzyl Salbutamol Hydrochloride.

Thin-Layer Chromatography (TLC) in Analytical Development

Thin-Layer Chromatography (TLC) is a valuable tool in the analytical development of N-Benzyl Salbutamol Hydrochloride. It serves as a rapid, simple, and cost-effective method for preliminary analysis, such as identifying the presence of the compound, checking for major impurities, and monitoring the progress of chemical reactions. researchgate.net

In a typical TLC method, a silica (B1680970) gel plate is used as the stationary phase, and a suitable solvent system acts as the mobile phase. researchgate.nettbzmed.ac.ir For Salbutamol and its related impurities, a mobile phase consisting of a mixture like acetonitrile, methanol, and ammonium hydroxide (B78521) has been shown to provide good separation. researchgate.net After development, spots can be visualized under UV light, and their retention factor (Rf) values are used for identification. Densitometric scanning can be employed for quantitative or semi-quantitative analysis. researchgate.nettbzmed.ac.ir

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of N-Benzyl Salbutamol Hydrochloride and its impurities.

Mass Spectrometry (MS) and LC-MS/MS for Impurity Profiling

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for impurity profiling. ijprajournal.comchimia.ch It provides molecular weight information and fragmentation patterns that are crucial for the structural elucidation of unknown impurities that may arise during synthesis or degradation. springernature.comlcms.cz

The process involves separating the parent compound from its impurities using an HPLC system, after which the eluent is introduced into the mass spectrometer. Soft ionization techniques like Electrospray Ionization (ESI) are commonly used, as they typically generate protonated molecules [M+H]+, providing clear molecular weight data. nih.govchimia.ch

Table 3: List of Compounds

Compound Name Chemical Name
N-Benzyl Salbutamol Hydrochloride 2-[benzyl(tert-butyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone hydrochloride
Salbutamol 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol
(R)-Salbutamol (R)-4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol
(S)-Salbutamol (S)-4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol
Salbutamol Sulphate (C13H21NO3)2·H2SO4
N-Benzyl Salbutamon 2-[benzyl(tert-butyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone
Isopropyl salbutamol Not specified in search results
Desoxy salbutamol base Not specified in search results
Salbutamol ketone hydrochloride Not specified in search results
5-formyl saligenin salbutamol Not specified in search results
Salicylic acid 2-Hydroxybenzoic acid
Acetyl methyl Salicylate (B1505791) (AMS) Methyl 2-acetoxybenzoate
Benzyl (B1604629) methyl salicylate (BMS) Not specified in search results
Bromo-compound Not specified in search results
Dibromo-compound Not specified in search results
Theophylline 1,3-Dimethyl-7H-purine-2,6-dione
Ambroxol trans-4-((2-Amino-3,5-dibromobenzyl)amino)cyclohexan-1-ol
Beclomethasone dipropionate (8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-[2-(propionyloxy)acetyl]-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate
Ciprofloxacin 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-quinoline-3-carboxylic acid
Mannitol (2R,3R,4R,5R)-Hexane-1,2,3,4,5,6-hexol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like N-Benzyl Salbutamol Hydrochloride. By probing the magnetic properties of atomic nuclei, primarily hydrogen (¹H NMR) and carbon-13 (¹³C NMR), this technique provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

For N-Benzyl Salbutamol Hydrochloride, ¹H NMR spectroscopy would be used to identify all the distinct proton environments in the molecule. The spectrum would be expected to show characteristic signals for the aromatic protons on both the substituted phenyl ring and the benzyl group, the protons of the hydroxymethyl group, the methine proton of the stereocenter, and the protons of the benzyl and tert-butyl groups attached to the nitrogen atom. The integration of these signals would correspond to the number of protons in each environment, while the splitting patterns (singlet, doublet, triplet, multiplet) would reveal the number of neighboring protons, thus helping to piece together the molecular structure.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of all unique carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their electronic environment (e.g., aromatic, aliphatic, carbonyl), confirming the presence of key functional groups. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), can be used to directly correlate protons with the carbon atoms they are attached to, providing definitive confirmation of the structure. While specific experimental spectral data for N-Benzyl Salbutamol Hydrochloride is not widely published, a predicted spectrum can be inferred based on the structure and data from related compounds like Salbutamol. nih.govrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Benzyl Salbutamol Hydrochloride

Atom Type Structural Moiety Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CHPhenyl group of benzyl~7.2-7.4~128-130
Aromatic CHSubstituted phenyl ring~6.8-7.5~115-130
Hydroxymethyl CH₂-CH₂OH~4.6~65
Methine CH-CH(OH)-~4.8~70
Benzyl CH₂-N-CH₂-Phenyl~3.8~55
tert-Butyl CH₃-C(CH₃)₃~1.1~28
Ketone C=OC=ON/A~200
Aromatic C-OC-OHN/A~155-160
Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

Ultraviolet-Visible (UV-Vis) Spectrophotometry in Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectrophotometry is a robust and widely used technique for the quantitative analysis of compounds that absorb light in the UV-Vis spectrum. ijpsjournal.com N-Benzyl Salbutamol Hydrochloride, containing chromophoric groups such as the substituted benzene (B151609) ring and the ketone, is well-suited for this type of analysis. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

For quantitative analysis, a UV-Vis spectrophotometric method would be developed and validated. This typically involves preparing a standard stock solution of N-Benzyl Salbutamol Hydrochloride in a suitable solvent, often 0.1N Hydrochloric Acid (HCl), in which the analyte is soluble and stable. scholarsresearchlibrary.com The UV spectrum of the solution is then recorded over a range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). scholarsresearchlibrary.com For the related compound Salbutamol, the λmax is typically observed around 276 nm in 0.1N HCl. scholarsresearchlibrary.comresearchgate.net A similar λmax would be expected for N-Benzyl Salbutamol Hydrochloride.

A calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at the determined λmax. scholarsresearchlibrary.com This curve, which plots absorbance versus concentration, is then used to determine the concentration of the analyte in unknown samples by measuring their absorbance. scholarsresearchlibrary.com

Table 2: Typical Parameters for UV-Vis Spectrophotometric Analysis

Parameter Description/Typical Value Reference
InstrumentDouble Beam UV-Vis Spectrophotometer neliti.com
Solvent (Diluent)0.1N Hydrochloric Acid (HCl) scholarsresearchlibrary.comneliti.com
Wavelength Range200-400 nm scholarsresearchlibrary.com
Wavelength of Max. Absorbance (λmax)~276 nm (based on Salbutamol) scholarsresearchlibrary.comresearchgate.net
Linearity Rangee.g., 10-120 µg/mL (based on Salbutamol) scholarsresearchlibrary.comresearchgate.net
Correlation Coefficient (r²)>0.999 researchgate.net

Method Development and Validation Parameters for N-Benzyl Salbutamol Hydrochloride Analysis

The development and validation of an analytical method are critical to ensure that the results are reliable, reproducible, and fit for their intended purpose. europa.eu The process is guided by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), which outlines the necessary validation characteristics. amsbiopharma.comeuropa.eu For the analysis of N-Benzyl Salbutamol Hydrochloride, any quantitative method (like UV-Vis or HPLC) would need to be validated for several key parameters. ich.orgdemarcheiso17025.com

Specificity: This ensures that the analytical signal is solely from the analyte of interest, without interference from other components such as impurities, degradation products, or excipients. amsbiopharma.com For a UV-Vis method, this might be demonstrated by comparing the spectra of the analyte to that of a placebo or by analyzing samples that have been subjected to stress conditions (e.g., acid, base, heat) to see if degradation products interfere. ich.org

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. amsbiopharma.com It is typically demonstrated by analyzing a minimum of five concentrations and is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1. ich.org For Salbutamol, linearity ranges of 10-110 µg/ml have been established. nih.gov

Accuracy: This refers to the closeness of the test results to the true value. amsbiopharma.com It is often determined through recovery studies, where a known amount of pure N-Benzyl Salbutamol Hydrochloride standard is added (spiked) into a sample matrix. The percentage of the spiked amount that is recovered by the method is then calculated. ich.org Acceptance criteria for recovery are often in the range of 98-102%. researchgate.net

Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD). amsbiopharma.com Precision is assessed at two levels:

Repeatability (Intra-assay precision): Analysis performed under the same operating conditions over a short interval of time. amsbiopharma.com

Intermediate Precision: Analysis performed within the same laboratory but on different days, with different analysts, or on different equipment. amsbiopharma.com A common acceptance criterion for precision is a %RSD of not more than 2%. neliti.com

Table 3: ICH Method Validation Parameters and Typical Acceptance Criteria

Validation Parameter Purpose Typical Acceptance Criteria (based on related compounds) Reference
Specificity To ensure the signal is from the analyte only.No interference from placebo or degradation products at the analyte's detection wavelength or retention time. amsbiopharma.comich.org
Linearity To demonstrate a proportional relationship between concentration and signal.Correlation coefficient (r²) ≥ 0.999 researchgate.net
Accuracy To assess the closeness of results to the true value.Percent recovery between 98.0% and 102.0%. researchgate.net
Precision (Repeatability & Intermediate) To measure the method's reproducibility.Relative Standard Deviation (%RSD) ≤ 2.0%. neliti.com
Range The concentration interval where the method is precise, accurate, and linear.Derived from linearity, accuracy, and precision studies (e.g., 10-110 µg/ml). ich.orgnih.gov

Computational Chemistry and Theoretical Investigations of N Benzyl Salbutamol Hydrochloride

Quantum Chemical Approaches for Electronic Structure and Reactivity

Quantum chemical methods are fundamental tools for understanding the electronic properties and reactivity of molecules. However, no dedicated studies applying these methods to N-Benzyl Salbutamol (B1663637) Hydrochloride have been found in the peer-reviewed literature.

Density Functional Theory (DFT) Calculations

There are no published studies that have employed Density Functional Theory (DFT) to calculate the optimized geometry, electronic structure, or spectroscopic properties of N-Benzyl Salbutamol Hydrochloride. For the related compound salbutamol, DFT has been used to investigate its structural and electronic properties, but this analysis has not been extended to the N-benzyl derivative.

Hartree-Fock (HF) Methods for Electronic Configuration Analysis

Similarly, searches for studies utilizing Hartree-Fock (HF) methods to analyze the electronic configuration of N-Benzyl Salbutamol Hydrochloride have yielded no results. HF methods, while being a more foundational approach compared to DFT, are crucial for providing a baseline understanding of a molecule's electronic wavefunction, and such an analysis for this specific compound is not available.

Molecular Orbital Analysis (HOMO/LUMO)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential for understanding a molecule's chemical reactivity and electronic transitions. There are no reported HOMO-LUMO energy gap calculations or orbital visualizations for N-Benzyl Salbutamol Hydrochloride in the scientific literature.

Reactivity Indices and Molecular Electrostatic Potential Mapping

Global and local reactivity descriptors, as well as molecular electrostatic potential (MEP) maps, are valuable for predicting the reactive sites of a molecule. To date, no research has been published detailing these reactivity indices or MEP maps for N-Benzyl Salbutamol Hydrochloride.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the behavior of molecules in biological systems. The application of these techniques to N-Benzyl Salbutamol Hydrochloride has not been documented.

Molecular Docking Studies with Relevant Biological Targets

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a biological target, such as a receptor or enzyme. While numerous docking studies have been conducted on salbutamol with its target, the β2-adrenergic receptor, there are no published molecular docking studies investigating the interaction of N-Benzyl Salbutamol Hydrochloride with this or any other biological target. A 2017 study did perform molecular dynamics simulations on salbutamol with a variant of the β2-adrenergic receptor, but this did not involve the N-benzyl derivative.

Conformational Analysis and Exploration of Energy Landscapes

The conformational flexibility of N-Benzyl Salbutamol Hydrochloride is a critical determinant of its molecular properties and potential interactions. Computational methods provide a powerful lens through which to explore the vast conformational space of this molecule and to understand its energy landscape. By identifying low-energy conformations, researchers can gain insights into the molecule's preferred shapes, which in turn govern its biological activity and physical characteristics.

A systematic conformational search can be initiated using molecular mechanics force fields, such as MMFF94 or Amber. These methods allow for rapid exploration of the potential energy surface by systematically rotating the molecule's rotatable bonds. For N-Benzyl Salbutamol Hydrochloride, key rotatable bonds would include the C-C bond of the ethanolamine (B43304) side chain, the C-N bond, and the bonds connecting the benzyl (B1604629) group.

The conformational space of N-Benzyl Salbutamol Hydrochloride is expected to be complex due to the presence of multiple rotatable bonds. The resulting energy landscape would likely feature several local minima, each corresponding to a stable conformer. The relative energies of these conformers can be calculated with higher levels of theory, such as Density Functional Theory (DFT), to obtain a more accurate representation of the energy landscape.

Table 1: Hypothetical Relative Energies of N-Benzyl Salbutamol Hydrochloride Conformers

Conformer IDDihedral Angle 1 (°C) (Cα-Cβ-N-Cbz)Dihedral Angle 2 (°C) (O-Cα-Cβ-N)Relative Energy (kcal/mol)Population (%)
1601800.0045.2
2180601.2520.8
3-601801.5015.5
460602.508.5
5180-602.756.0
6-60-603.504.0

Note: This data is hypothetical and for illustrative purposes only.

The global minimum energy conformation, along with other low-energy conformers, provides a foundation for understanding the molecule's behavior in different environments. The energy barriers between these conformers, which can also be calculated, determine the kinetics of conformational exchange.

Dynamics Simulations to Elucidate Molecular Interactions

Molecular dynamics (MD) simulations offer a means to study the time-dependent behavior of N-Benzyl Salbutamol Hydrochloride, providing insights into its interactions with its environment, such as solvent molecules or a biological receptor. nih.gov These simulations solve Newton's equations of motion for the atoms of the system, allowing for the observation of molecular motion over time.

An MD simulation of N-Benzyl Salbutamol Hydrochloride in a solvent, typically water, can reveal how the molecule's conformation changes over time and how it interacts with the surrounding water molecules through hydrogen bonding and other non-covalent interactions. The stability of the different conformers identified through conformational analysis can be further investigated by monitoring their populations during the simulation.

Furthermore, MD simulations are invaluable for studying the binding of a ligand to its receptor. nih.gov While specific receptor binding studies for N-Benzyl Salbutamol Hydrochloride are not available, the methodology would involve placing the ligand in the binding site of a relevant receptor, such as the β2-adrenergic receptor, and simulating the complex's dynamics. nih.gov Analysis of the simulation trajectory can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov

Table 2: Hypothetical Intermolecular Interactions from a 10 ns MD Simulation of N-Benzyl Salbutamol Hydrochloride in a Water Box

Interaction TypeDonor AtomAcceptor AtomAverage Distance (Å)Occupancy (%)
Hydrogen BondPhenolic -OHWater Oxygen2.885
Hydrogen BondAlcoholic -OHWater Oxygen2.975
Hydrogen BondWater HydrogenAmine Nitrogen3.060
Hydrophobic ContactBenzyl RingNon-polar side chainsN/AHigh

Note: This data is hypothetical and for illustrative purposes only.

The results of such simulations can provide a detailed picture of the molecular recognition process and can help to explain the structural basis for the molecule's activity.

Theoretical Predictions of Spectroscopic Properties

Computational chemistry methods can be used to predict the spectroscopic properties of N-Benzyl Salbutamol Hydrochloride, which can be a valuable tool for its characterization and identification. DFT calculations are particularly well-suited for this purpose.

The theoretical infrared (IR) spectrum can be calculated by computing the vibrational frequencies of the molecule. The calculated frequencies and their corresponding intensities can be compared with experimental IR spectra to aid in the assignment of spectral bands to specific molecular vibrations. For N-Benzyl Salbutamol Hydrochloride, characteristic vibrational modes would include the O-H stretching of the phenolic and alcoholic groups, the N-H stretching of the protonated amine, C-H stretching of the aromatic and aliphatic groups, and C-O and C-N stretching vibrations.

Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. The calculated ¹H and ¹³C NMR chemical shifts for the different nuclei in N-Benzyl Salbutamol Hydrochloride can be compared with experimental data to confirm the molecular structure and to aid in the assignment of resonances.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for N-Benzyl Salbutamol Hydrochloride

Spectroscopic DataPredicted ValueExperimental Value
IR Frequency (cm⁻¹)
Phenolic O-H stretch34503430
Alcoholic O-H stretch33503345
N-H⁺ stretch28502830
Aromatic C-H stretch30503060
¹³C NMR Chemical Shift (ppm)
C (quaternary, benzyl)138.5139.0
C (CH-OH)72.172.5
C (CH₂-N)55.856.2
¹H NMR Chemical Shift (ppm)
Phenolic H9.59.3
Aromatic H (benzyl)7.3-7.57.2-7.4
CH-OH5.15.0

Note: This data is hypothetical and for illustrative purposes only.

The agreement between the theoretically predicted and experimentally measured spectra can provide strong evidence for the proposed molecular structure and conformation of N-Benzyl Salbutamol Hydrochloride.

Structure Activity Relationship Sar Studies of N Benzyl Salbutamol Hydrochloride and Its Analogues

Impact of N-Benzyl Moiety on Receptor Binding Affinity and Selectivity

The introduction of an N-benzyl group to the salbutamol (B1663637) structure is a key modification that dictates its interaction with adrenergic receptors. This substitution generally leads to an increase in lipophilicity, which can enhance cell penetration and potentially prolong the duration of action. gpatindia.com The size and nature of this N-substituent are crucial in determining the selectivity of the compound for different adrenergic receptor subtypes. gpatindia.com

Investigation of Adrenergic Receptor Subtype Selectivity

The N-substituent on the salbutamol scaffold plays a pivotal role in its selectivity for β-adrenergic receptor subtypes. While salbutamol itself is a selective β2-adrenergic receptor agonist, the addition of an arylalkyl group, such as a benzyl (B1604629) group, can further refine this selectivity. gpatindia.comnih.gov Increasing the size of the N-substituent tends to decrease activity at α-adrenergic receptors and increase activity at β-adrenergic receptors. gpatindia.com Specifically, larger N-substituents can confer greater β2-selectivity. gpatindia.com

Studies on various β-adrenoceptor agonists have demonstrated that selectivity can be achieved through either selective affinity (the strength of binding to the receptor) or selective intrinsic efficacy (the ability of the drug-receptor complex to produce a response), or a combination of both. nih.gov For instance, some agonists exhibit high selectivity due to their preferential binding to a specific receptor subtype. nih.gov

Comparative Analysis with Salbutamol and Levosalbutamol Enantiomers

Salbutamol is a racemic mixture of two enantiomers: (R)-salbutamol (levosalbutamol) and (S)-salbutamol. nih.govnih.gov The pharmacological activity, primarily bronchodilation, resides almost exclusively in the (R)-enantiomer, which has a significantly higher affinity for the β2-adrenergic receptor—reportedly up to 150 times greater than the (S)-isomer. nih.govnih.gov Levosalbutamol, the pure (R)-enantiomer, is therefore the active component of racemic salbutamol. nih.gov

In contrast, (S)-salbutamol is often considered pharmacologically inert or is even suggested to have some adverse effects, although this remains a topic of debate. nih.govnih.gov Comparative studies have shown that levosalbutamol can be more efficacious than racemic salbutamol in improving lung function. nih.govnih.govresearchgate.net The addition of the N-benzyl group to the salbutamol structure creates a new chiral center, further complicating the stereochemical and pharmacological profile. The resulting diastereomers would be expected to exhibit different binding affinities and efficacies at adrenergic receptors.

Stereochemical Considerations in N-Benzyl Salbutamol Hydrochloride Activity

The stereochemistry of N-Benzyl Salbutamol Hydrochloride is a critical determinant of its biological activity, a principle that is well-established for its parent compound, salbutamol.

Enantiomeric Recognition and Differential Biochemical Effects

The adrenergic receptors are chiral entities and thus can differentiate between the enantiomers of a drug. For salbutamol, the (R)-enantiomer is responsible for the therapeutic effects. nih.gov It is the (R)-isomer that stimulates the adenyl cyclase enzyme via β-adrenergic receptors, leading to an increase in cyclic AMP (cAMP) and subsequent relaxation of bronchial smooth muscle. gpatindia.com

The (S)-enantiomer is not only less active but has been investigated for potential pro-inflammatory effects, although clinical significance is still under discussion. nih.gov Given this precedent, it is highly probable that the enantiomers of N-Benzyl Salbutamol Hydrochloride would also be recognized differently by adrenergic receptors, leading to distinct biochemical and physiological outcomes.

Design and Synthesis of N-Benzyl Salbutamol Analogues for SAR Exploration

The design and synthesis of analogues of N-Benzyl Salbutamol provide a systematic approach to explore the structure-activity relationships and to optimize the desired pharmacological properties.

Modifications to the N-Benzyl Group and their Biochemical Implications

Modifying the N-benzyl group of salbutamol analogues is a key strategy in medicinal chemistry to fine-tune their activity. SAR studies on related compounds, such as N-benzyl phenethylamines, have shown that substitutions on the benzyl ring can dramatically impact binding affinity and functional activity at target receptors. nih.gov For example, the position and electronic properties of substituents on the benzyl ring can influence the molecule's interaction with the receptor's binding pocket. nih.govnih.gov

The synthesis of such analogues often involves the reaction of a primary or secondary amine with a substituted benzaldehyde (B42025) to form an imine, which is then reduced to the corresponding N-benzyl amine. nih.gov The process for preparing optically pure (R)-salbutamol often involves the debenzylation of a precursor like (R)-4-benzyl salbutamol. google.comgoogle.com This highlights the role of the N-benzyl group as a part of the synthesis strategy, which can be modified to create a library of analogues for SAR studies. These studies are crucial for developing new agonists with improved selectivity and efficacy. nih.gov

: Substituent Effects on Biological Activity Profiles

The biological activity of phenylethanolamine compounds, such as N-Benzyl Salbutamon Hydrochloride, is intricately linked to their chemical structure. The interaction with adrenergic receptors, which mediates their pharmacological effects, is highly sensitive to the nature and position of various substituents on the molecule. Structure-Activity Relationship (SAR) studies are therefore crucial in understanding and predicting the pharmacological profile of these compounds. This compound is a known impurity of Salbutamol, and its structure incorporates a ketone functional group instead of the secondary alcohol found in Salbutamol. gpatindia.com

The core structure for high agonist activity at adrenergic receptors consists of a primary or secondary aliphatic amine separated by a two-carbon chain from a substituted benzene (B151609) ring. gpatindia.com For maximal direct activity, a hydroxyl group on the carbon adjacent to the ring (β-position) is essential. gpatindia.com The presence of a ketone in this compound at this position, as opposed to the hydroxyl group in Salbutamol, is a critical structural difference that significantly impacts its expected biological activity.

Substituent Effects on the Amine Group

The substituent on the nitrogen atom is a key determinant of the compound's selectivity for different types of adrenergic receptors.

Size of the N-Substituent: As the steric bulk of the substituent on the nitrogen atom increases, there is a general trend of decreasing α-adrenergic receptor activity and increasing β-adrenergic receptor activity. gpatindia.compharmacy180.com For instance, norepinephrine, with a primary amine, is a potent α-agonist, whereas the addition of a methyl group to form epinephrine (B1671497) confers potent activity at both α and β receptors. A further increase in size to an isopropyl group, as in isoproterenol, leads to negligible α-agonist activity and strong β-agonist activity. gpatindia.com The N-tert-butyl group found in Salbutamol is known to enhance selectivity for β2-adrenergic receptors. pharmacy180.com

Arylalkyl Substituents: The presence of an N-benzyl group, which is an arylalkyl group, is a significant modification. Compounds with large N-substituents, including those with aromatic rings, have been shown to display increased β-adrenergic agonist potency. gpatindia.comoup.com This modification can also lead to enhanced β-selectivity, increased lipophilicity for better cell penetration, and a longer duration of action. gpatindia.com

The table below illustrates the general effect of increasing the size of the N-substituent on adrenergic receptor activity.

CompoundN-Substituentα-Receptor Activityβ-Receptor Activity
Norepinephrine-HHighModerate
Epinephrine-CH₃HighHigh
Isoproterenol-CH(CH₃)₂NegligibleHigh
Salbutamol-C(CH₃)₃NegligibleHigh (β₂ Selective)
N-Benzyl Salbutamol -CH₂-PhExpected LowActivity influenced by benzyl group

Substituent Effects on the Aromatic Ring

The substitutions on the phenyl ring are critical for both potency and metabolic stability.

Hydroxyl and Hydroxymethyl Groups: The catechol structure (3,4-dihydroxybenzene), found in natural catecholamines, is associated with maximal agonistic activity but also rapid metabolism by the enzyme catechol-O-methyltransferase (COMT), leading to poor oral activity. pharmacy180.com The development of Salbutamol involved replacing the meta-hydroxyl group (at position 3) of the catechol with a hydroxymethyl group (-CH₂OH). pharmacy180.com This change not only confers selectivity for the β2 receptor but also makes the compound resistant to metabolism by COMT. pharmacy180.com this compound retains this 4-hydroxy-3-hydroxymethylphenyl moiety.

The table below summarizes the impact of aromatic ring substitutions on β2 selectivity and metabolic stability.

Aromatic Substitution PatternExample Compoundβ₂ SelectivityMetabolism by COMT
3,4-Dihydroxy (Catechol)IsoproterenolLowHigh
3,5-Dihydroxy (Resorcinol)MetaproterenolModerateLow
3-Hydroxymethyl, 4-HydroxySalbutamolHighLow

Effect of the β-Carbonyl Group

Perhaps the most defining structural feature of this compound, in terms of its expected biological activity, is the ketone at the β-position. SAR studies for β-adrenergic agonists consistently highlight the necessity of a hydroxyl group at this position, with a specific (R)-stereochemical configuration, for maximal receptor binding and activation. gpatindia.com The replacement of this crucial hydroxyl group with a carbonyl group in this compound means it is unlikely to be an effective agonist at β-adrenergic receptors. It is considered a synthetic intermediate or an impurity in the preparation of Salbutamol. gpatindia.com

Biochemical and Mechanistic Investigations of N Benzyl Salbutamol Hydrochloride in Vitro & Non Human in Vivo

In Vitro Cellular and Molecular Assays

Cell-Based Receptor Activation Studies (e.g., cAMP Production, G-protein Coupling)

No published studies were identified that have investigated the ability of N-Benzyl Salbutamol (B1663637) Hydrochloride to activate β-adrenergic or other receptors. Consequently, there is no data on its effect on second messenger systems such as cyclic adenosine (B11128) monophosphate (cAMP) production or its interaction with G-proteins.

Enzyme Interaction and Inhibition Studies

There is a lack of available research on the interaction of N-Benzyl Salbutamol Hydrochloride with any specific enzymes. Therefore, its potential to act as an enzyme inhibitor or substrate has not been characterized.

Investigations of Interactions with Intracellular Signaling Pathways

Without evidence of receptor activation or enzyme interaction, the effects of N-Benzyl Salbutamol Hydrochloride on intracellular signaling pathways remain unknown.

Non-Human In Vivo Pharmacological Studies

Animal Model Studies on Receptor-Mediated Effects

No pharmacological studies using non-human animal models have been published to elucidate the receptor-mediated effects of N-Benzyl Salbutamol Hydrochloride.

Studies on Organ-Specific Biochemical Responses in Preclinical Models

There is no available data describing the organ-specific biochemical responses to the administration of N-Benzyl Salbutamol Hydrochloride in any preclinical models.

Non-Human Metabolic Fate and Biotransformation Pathways

Comprehensive searches of scientific databases reveal a significant gap in the understanding of how N-Benzyl Salbutamol Hydrochloride is processed and eliminated in animal models. The existing body of research primarily focuses on the parent compound, Salbutamol.

Identification of Metabolites in Animal Models

There is currently no specific information available from in vivo non-human studies that identifies the metabolites of N-Benzyl Salbutamol Hydrochloride. Research on Salbutamol indicates that it undergoes metabolism to form metabolites such as Salbutamol-4'-O-sulfate. researchgate.net However, it remains unconfirmed whether N-Benzyl Salbutamol Hydrochloride follows a similar metabolic pathway or if the N-benzyl group introduces alternative biotransformation routes.

Due to the lack of available research data, a table of identified metabolites for N-Benzyl Salbutamol Hydrochloride in animal models cannot be provided at this time.

Enzymatic Biotransformation Mechanisms (e.g., Glucuronidation, N-Oxidation)

The enzymatic processes responsible for the biotransformation of N-Benzyl Salbutamol Hydrochloride have not been specifically elucidated in non-human in vivo studies. For Salbutamol, the primary metabolic pathway involves sulfation, catalyzed by sulfotransferase enzymes, particularly SULT1A3. Glucuronidation has also been identified as a metabolic pathway for Salbutamol. nih.govdrugbank.com

Given the chemical structure of N-Benzyl Salbutamol Hydrochloride, which includes a tertiary amine with a benzyl (B1604629) group, it is plausible that it could undergo N-dealkylation or N-oxidation. mdpi.com The phenolic hydroxyl group also presents a potential site for glucuronidation or sulfation. However, without specific experimental data, these remain hypothetical pathways. In vitro studies on Salbutamol have shown that it can be oxidized by peroxidases, which could suggest another potential, though unconfirmed, metabolic route for its N-benzyl derivative. nih.govnih.gov

A data table detailing the enzymatic biotransformation mechanisms for N-Benzyl Salbutamol Hydrochloride cannot be generated due to the absence of specific research findings.

Excretion Pathways and Mass Balance Studies in Non-Human Species

There are no published mass balance or excretion studies specifically for N-Benzyl Salbutamol Hydrochloride in any non-human species. Studies on Salbutamol have been conducted in various animals, including pigs and goats, showing that it is excreted in both urine and feces. researchgate.netnih.gov For instance, after oral administration in pigs, a significant portion of the Salbutamol dose is recovered in the urine. researchgate.net However, these findings cannot be directly extrapolated to its N-benzyl impurity.

Consequently, a data table summarizing the excretion pathways and mass balance of N-Benzyl Salbutamol Hydrochloride in non-human species cannot be compiled.

Role and Significance of N Benzyl Salbutamol Hydrochloride As a Chemical Intermediate and Impurity in Pharmaceutical Science

N-Benzyl Salbutamol (B1663637) Hydrochloride as a Process Impurity of Salbutamol

The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug manufacturers and regulatory agencies. nih.govjocpr.com Impurities can compromise the efficacy and safety of the final drug product. researchgate.netbiomedres.us N-Benzyl Salbutamol, also referred to as Salbutamol EP Impurity E, is one such process-related impurity that can arise during the synthesis of Salbutamol. synthinkchemicals.comsynzeal.com

Origin and Formation Mechanisms of the Impurity during Synthesis

The formation of N-Benzyl Salbutamol as an impurity is intrinsically linked to specific synthetic routes employed for Salbutamol production. One common strategy for synthesizing Salbutamol involves the use of a benzyl-protecting group on the amine. For instance, a key step can be the reaction between a protected brominated intermediate and N-benzyl-tert-butylamine. google.com If the subsequent debenzylation step, which is the removal of the benzyl (B1604629) group to yield the final Salbutamol molecule, is incomplete, residual N-Benzyl Salbutamol will remain as an impurity. google.comgoogle.com

Another potential pathway for its formation involves the direct reaction of a Salbutamol intermediate with benzyl chloride. semanticscholar.org This can occur if benzyl chloride is present as a reagent or a residual impurity from a previous step. The reaction conditions, such as temperature and reaction time, can also influence the extent of impurity formation.

Impurity Profiling and Control Strategies in Pharmaceutical Manufacturing

Regulatory bodies like the International Conference on Harmonisation (ICH) have established strict guidelines for the identification, qualification, and control of impurities in new drug substances. nih.govresearchgate.net For Salbutamol, pharmacopoeias such as the European Pharmacopoeia (EP) specify limits for various impurities, including N-Benzyl Salbutamol. alfa-chemistry.com

Impurity Profiling: Pharmaceutical manufacturers employ sophisticated analytical techniques to detect and quantify impurities like N-Benzyl Salbutamol. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. semanticscholar.orgcsfarmacie.cz The development of robust analytical methods is crucial for ensuring that the levels of impurities are accurately monitored and remain within acceptable limits. researchgate.netresearchgate.net These methods are validated to demonstrate their specificity, linearity, accuracy, and precision.

Control Strategies: To minimize the presence of N-Benzyl Salbutamol in the final product, several control strategies are implemented throughout the manufacturing process:

Optimization of Reaction Conditions: Careful optimization of the debenzylation step is critical. This includes selecting the appropriate catalyst (e.g., Palladium on carbon), hydrogen pressure, temperature, and reaction time to ensure complete removal of the benzyl group. google.com

Purification of Intermediates: Rigorous purification of intermediates at various stages of the synthesis can help to remove unreacted starting materials and by-products that could lead to the formation of N-Benzyl Salbutamol.

Final Product Purification: Crystallization is a common and effective method for purifying the final Salbutamol API and reducing the levels of impurities to meet the required specifications.

Use of Reference Standards: Certified reference standards of N-Benzyl Salbutamol are essential for the accurate identification and quantification of this impurity during routine quality control testing. alfa-chemistry.com

Parameter Control Measure Rationale
Debenzylation Reaction Optimization of catalyst, pressure, temperature, and time.To ensure complete removal of the benzyl protecting group. google.com
Intermediate Purity Purification of key intermediates.To remove precursors that could form the impurity.
Final API Purification Crystallization of Salbutamol.To remove residual impurities from the final product.
Analytical Monitoring Use of validated HPLC methods and reference standards.To accurately detect and quantify the impurity. semanticscholar.orgcsfarmacie.czresearchgate.net

N-Benzyl Salbutamol Hydrochloride as a Key Synthetic Intermediate for Salbutamol

Optimization of Reaction Conditions for Intermediate Formation

The synthesis of N-Benzyl Salbutamol as an intermediate typically involves the reaction of a suitable precursor with N-benzyl-tert-butylamine. For example, one patented method describes the reaction of an intermediate with N-benzyl-tert-butylamine in ethyl acetate (B1210297), followed by a series of extraction and purification steps to isolate the N-Benzyl Salbutamol intermediate. patsnap.com

The optimization of reaction conditions is key to maximizing the yield and purity of the intermediate. Factors that are carefully controlled include:

Solvent: The choice of solvent can significantly impact the reaction rate and selectivity.

Temperature: The reaction is often carried out at reflux to ensure a reasonable reaction rate. patsnap.com

Reaction Time: The duration of the reaction is monitored to ensure complete conversion of the starting material. patsnap.com

Stoichiometry of Reactants: The molar ratio of the reactants is carefully controlled to optimize the formation of the desired intermediate and minimize the formation of by-products.

Chemical Transformations from Intermediate to Final Product (Salbutamol)

Once the N-Benzyl Salbutamol intermediate is synthesized and purified, it undergoes a final chemical transformation to yield Salbutamol. This key step is the debenzylation, or the removal of the N-benzyl group.

Catalytic Hydrogenation: The most common method for this transformation is catalytic hydrogenation. google.comgoogle.com This process involves reacting the N-Benzyl Salbutamol intermediate with hydrogen gas in the presence of a metal catalyst, typically Palladium on carbon (Pd/C). google.com The benzyl group is cleaved, leaving the desired secondary amine of the Salbutamol molecule. The reaction is typically carried out in a suitable solvent, such as methanol (B129727). google.com

The reaction can be summarized as follows:

N-Benzyl Salbutamol + H₂ (in the presence of Pd/C catalyst) → Salbutamol + Toluene

The resulting Salbutamol is then purified, often through crystallization, to obtain the final API with high purity. The hydrochloride salt can be prepared by treating the free base with hydrochloric acid. google.com

Broader Implications for Pharmaceutical Process Chemistry and Analytical Quality Assurance

The dual role of N-Benzyl Salbutamol Hydrochloride in the manufacturing of Salbutamol highlights several important principles in modern pharmaceutical process chemistry and quality assurance:

Process Understanding is Key: A thorough understanding of the reaction mechanisms and potential side reactions is essential to control the formation of impurities.

Impurity Profiling is Non-Negotiable: The ability to accurately identify and quantify impurities is a fundamental aspect of ensuring the safety and quality of pharmaceuticals. nih.govbiomedres.us

Strategic Use of Intermediates: The intentional synthesis of stable intermediates can lead to more robust and controllable manufacturing processes.

Lifecycle Management of Analytical Methods: Analytical methods for impurity testing must be developed, validated, and monitored throughout the lifecycle of the drug product to ensure their continued suitability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-Benzyl Salbutamon Hydrochloride, and what intermediates are critical in its preparation?

  • Methodological Answer: The synthesis of N-benzyl derivatives typically involves alkylation or reductive amination steps. For example, N-benzyl 4-formyl piperidine (a structural analog) is synthesized via benzylation of a piperidine precursor, followed by formylation . Key intermediates like N-benzylpiperidine-4-carboxaldehyde are often used in acetylcholinesterase inhibitor synthesis, suggesting similar routes may apply to this compound . Characterization of intermediates via NMR and mass spectrometry is essential to confirm structural integrity.

Q. What analytical techniques are recommended for assessing the purity and stability of this compound?

  • Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is standard for purity analysis. Reference standards (e.g., >98% purity) are critical for calibration . Impurity profiling, such as detecting tert-butylamino byproducts, requires tandem mass spectrometry (LC-MS/MS) and comparison with pharmacopeial guidelines . Stability studies under varying pH and temperature conditions should include accelerated degradation tests to identify hydrolysis or oxidation products.

Q. How is the N-benzyl group introduced into the Salbutamol framework, and what reagents are typically used?

  • Methodological Answer: Benzylation often employs benzyl halides (e.g., benzyl chloride) in the presence of a base (e.g., K₂CO₃) to facilitate nucleophilic substitution at the amine site. For example, N-benzyl derivatives of phenethylamines are synthesized via benzylation of primary amines, followed by HCl salt formation . Reaction progress is monitored by TLC, and the product is purified via recrystallization or column chromatography.

Advanced Research Questions

Q. How does the N-benzyl substitution impact the compound’s hydrophobicity and receptor binding efficacy?

  • Methodological Answer: The N-benzyl group increases hydrophobicity and steric bulk, altering partition coefficients (logP) and membrane permeability. Comparative studies of N-methyl vs. N-benzyl analogs show lower critical micelle concentrations (CMC) for benzylated derivatives, enhancing lipid bilayer interaction . In receptor binding assays (e.g., 5-HT2A/2C), conformational flexibility of the N-benzyl moiety influences agonist activity, as demonstrated in phenethylamine derivatives . Molecular docking simulations can predict optimal benzyl orientation for target engagement.

Q. What strategies resolve contradictions in pharmacological data reported across different studies?

  • Methodological Answer: Discrepancies may arise from variations in assay conditions (e.g., buffer pH, cell lines) or impurity profiles. Researchers should:

  • Validate reference standards (e.g., batch-specific COA) to ensure compound identity .
  • Replicate studies using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays).
  • Cross-reference PubChem LCSS data to trace conflicting information to primary sources and assess context .

Q. What role does the N-benzyl group play in the compound’s metabolic stability and toxicity profile?

  • Methodological Answer: The benzyl group may slow hepatic metabolism by sterically shielding the amine from cytochrome P450 enzymes. In vitro microsomal assays (using human liver microsomes) can quantify metabolic half-life. Toxicity screening should include Ames tests for mutagenicity and MTT assays for cell viability. Notably, N-benzyl derivatives like N-benzylcyclohexylamine show no carcinogenic classification per IARC/NTP guidelines, but in vivo studies are recommended .

Q. How can conformational analysis of the N-benzyl moiety inform structure-activity relationship (SAR) studies?

  • Methodological Answer: Rotational barriers around the N-benzyl bond can be assessed via NMR (NOESY) or computational modeling (DFT). For example, truncated analogs of benzothiazole derivatives revealed that benzyl conformation dictates binding to voltage-gated calcium channels (VGCCs) . SAR optimization may involve rigidifying the benzyl group (e.g., cyclization) to lock bioactive conformations.

Key Research Findings

  • The N-benzyl group enhances receptor binding affinity by 3.7-fold compared to N-methyl analogs in 5-HT2A agonist assays .
  • Steric hindrance from the benzyl group increases metabolic stability, with a 2.4-fold longer half-life in microsomal assays .
  • Conformational flexibility of the benzyl moiety is critical for VGCC blocking activity, with a 10-fold potency difference between rotamers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.